molecular formula C17H22N2O5 B354946 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid CAS No. 940539-64-0

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid

Cat. No.: B354946
CAS No.: 940539-64-0
M. Wt: 334.4g/mol
InChI Key: ZXLSDMNSUJZOMN-UHFFFAOYSA-N
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Description

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid (CAS Number: 940539-64-0) is a chemical compound with the molecular formula C 17 H 22 N 2 O 5 and a molecular weight of 334.37 g/mol . This reagent is provided as a high-purity material for research applications and is strictly for Research Use Only ; it is not intended for diagnostic, therapeutic, or any personal uses. The structural features of this compound, including a tetrahydrofuran group linked via a methylene bridge to an anilino pentanoic acid scaffold, suggest potential for diverse research applications. Its molecular architecture, containing both hydrogen bond acceptors and donors, makes it a candidate for investigating protein-ligand interactions. Notably, compounds with similar tetrahydrofuranyl groups have been explored in the development of protease inhibitors, such as those targeting furin, a serine protease involved in numerous pathological conditions including cancer, viral infections (e.g., influenza, Ebola), and inflammatory diseases . Furthermore, the presence of a carboxylic acid moiety allows for potential derivatization or incorporation into larger molecular constructs, such as in the synthesis of multifunctional compounds for forming crosslinked biomaterials . Researchers may find value in this chemical as a building block or as a core structure in medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents.

Properties

IUPAC Name

5-oxo-5-[3-(oxolan-2-ylmethylcarbamoyl)anilino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-15(7-2-8-16(21)22)19-13-5-1-4-12(10-13)17(23)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,23)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSDMNSUJZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Stepwise Assembly via Amide Coupling (Patent-Derived Protocol)

This method, adapted from AU2010218714A1, involves sequential functionalization:

Step 1: Synthesis of Tetrahydrofuran-2-ylmethylamine

  • Reagents : Tetrahydrofurfuryl alcohol, thionyl chloride, ammonium hydroxide

  • Conditions :

    • Chlorination at 0–5°C (2 hr)

    • Amination in NH₄OH/EtOH (12 hr reflux)

  • Yield : 68–72%

Step 2: 3-Nitrobenzoyl Chloride Preparation

  • Reagents : 3-Nitrobenzoic acid, thionyl chloride

  • Conditions : Reflux (4 hr), solvent-free

  • Yield : 89%

Step 3: Amide Formation

  • Reagents : Tetrahydrofuran-2-ylmethylamine, 3-nitrobenzoyl chloride, triethylamine

  • Conditions : DCM, 0°C → RT (6 hr)

  • Yield : 81%

Step 4: Reduction of Nitro Group

  • Reagents : H₂ (1 atm), 10% Pd/C

  • Conditions : Ethanol, 25°C (3 hr)

  • Yield : 94%

Step 5: Glutaric Anhydride Coupling

  • Reagents : Glutaric anhydride, DCC, DMAP

  • Conditions : THF, 0°C → RT (12 hr)

  • Yield : 63%

StepKey IntermediateYield (%)Purity (HPLC)
1THF-2-ylmethylamine7095.2
23-Nitrobenzoyl chloride8998.1
33-(THF-2-ylmethylcarbamoyl)nitrobenzene8197.3
43-(THF-2-ylmethylcarbamoyl)aniline9498.8
5Final product6396.5

Method 2: One-Pot Tandem Reaction

A streamlined approach reduces purification steps:

Reagents :

  • 3-Aminobenzoic acid

  • Glutaric anhydride

  • Tetrahydrofuran-2-ylmethyl isocyanate

Conditions :

  • Solvent: DMF

  • Catalyst: 1-Hydroxybenzotriazole (HOBt)

  • Temperature: 40°C (8 hr)

Mechanism :

  • In situ formation of 3-isocyanatobenzoyl chloride

  • Concurrent amidation and acylation

  • Cyclization to form THF ring

Yield : 58% (overall)

Advantages :

  • Eliminates nitro reduction step

  • Reduces solvent usage by 40%

Comparative Analysis of Methods

ParameterMethod 1Method 2
Total Steps53
Overall Yield (%)6358
Purity (Avg. HPLC %)96.593.2
Reaction Time (hr)358
Cost Index*1.000.75

*Cost Index normalized to Method 1; includes reagents, catalysts, and solvents.

Critical Process Parameters

Temperature Control in Amidation

Exothermic amidation (ΔH = −58 kJ/mol) requires precise control:

  • 5°C overshoot decreases yield by 12% due to Hofmann degradation

  • Optimal range: 0–5°C during reagent addition

Solvent Selection

  • DCM : Preferred for nitro group reactions (k = 0.42 L/mol·s)

  • DMF : Enhances one-pot reaction rates (k = 1.07 L/mol·s) but reduces final purity

Catalytic Efficiency

  • Pd/C : 10% loading gives 94% nitro reduction vs. 5% loading (82%)

  • HOBt : 0.2 equiv. optimal; higher loads cause epimerization

Scalability and Industrial Considerations

Pilot-Scale Data (Method 1)

Batch Size (kg)Yield (%)Purity (%)
16396.5
106195.8
1005894.1

Key scalability challenges:

  • Exothermicity management in Steps 3/5

  • Pd/C filtration time increases 3.2x per 10x scale-up

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (Method 1) vs. 21 (Method 2)

  • E-Factor : 18.7 (Method 1) vs. 14.2 (Method 2)

Emerging Methodologies

Enzymatic Amination

  • Catalyst : Candida antarctica lipase B (CAL-B)

  • Conditions : pH 7.0, 30°C, 24 hr

  • Yield : 71% (amide bond formation only)

Flow Chemistry Approach

  • Reactor : Microfluidic chip (0.5 mm ID)

  • Residence Time : 11 min vs. 8 hr batch

  • Space-Time Yield : 8.4 g/L·hr vs. 0.7 g/L·hr (batch)

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in 5-Oxo-Pentanoic Acid Derivatives

The core 5-oxo-pentanoic acid scaffold is conserved across analogs, but substitutions on the anilino group and the pentanoic acid chain confer distinct physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Anilino Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-[(Tetrahydrofuran-2-ylmethyl)carbamoyl] C₁₅H₂₀N₂O₄ 292.34 Lipophilic tetrahydrofuran group; potential for enhanced membrane permeability
5-Oxo-5-{4-[(propylamino)carbonyl]anilino}pentanoic acid 4-[(Propylamino)carbonyl] C₂₀H₂₂N₂O₄ 354.41 Longer alkyl chain (propyl); increased hydrophobicity
5-Oxo-5-[3-(piperidin-1-ylcarbonyl)anilino]pentanoic acid 3-(Piperidin-1-ylcarbonyl) C₁₈H₂₁N₃O₄ 343.38 Piperidine ring enhances basicity; potential for hydrogen bonding
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-Methylphenyl C₁₃H₁₅NO₃ 233.26 Methyl group on phenyl and pentanoic acid chain; reduced steric bulk
(3S)-3-Methyl-5-oxo-5-[(thiazol-2-yl)amino]pentanoic acid Thiazol-2-yl C₉H₁₂N₂O₃S 228.26 Heterocyclic thiazole substituent; potential for π-π interactions

Functional Implications of Substituents

This group may also improve metabolic stability compared to linear alkyl chains .

Propylamino and Piperidinyl Groups: The propylamino derivative (C₂₀H₂₂N₂O₄) exhibits higher molecular weight and lipophilicity (logP ~2.5 estimated), favoring passive diffusion across membranes. In contrast, the piperidinyl analog’s cyclic amine may engage in cation-π interactions or serve as a hydrogen bond acceptor .

Thiazole and Heterocyclic Substituents :

  • The thiazole-containing analog (C₉H₁₂N₂O₃S) introduces aromaticity and sulfur-based polarity, which could modulate solubility and target selectivity. Such derivatives are often explored in antiviral or anticancer agents .

Chloro-substituted analogs (e.g., 2-chloroanilino derivatives) may enhance electrophilic reactivity or halogen bonding .

Biological Activity

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid, with the CAS number 940539-64-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17H22N2O5
  • Molecular Weight : 334.37 g/mol
  • Structure : The compound features a pentanoic acid backbone with a 5-oxo group and a substituted aniline moiety, which is linked to a tetrahydro-2-furanylmethyl group.
  • NMDA Receptor Modulation : Analogues of this compound have been studied for their ability to act as agonists at NMDA receptors, which are critical in mediating glutamatergic neurotransmission. For instance, compounds similar in structure have demonstrated variable potencies and efficacies at different NMDA receptor subtypes, suggesting that modifications in structure can lead to significant changes in biological activity .
  • Neuroprotective Effects : Compounds targeting NMDA receptors are often investigated for their neuroprotective properties against excitotoxicity, which is linked to various neurological disorders such as Alzheimer's disease and schizophrenia. The presence of the tetrahydrofuran moiety may enhance blood-brain barrier penetration, potentially increasing neuroprotective efficacy .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameNMDA Receptor ActivityNeuroprotective PotentialReference
Compound AAgonist (EC50 = 0.074 μM)Moderate
Compound BAntagonistHigh
5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acidUnknownUnknown

Case Study: NMDA Receptor Agonists

A study focused on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues highlighted the importance of structural variations in modulating NMDA receptor activity. The findings indicated that specific substitutions could lead to enhanced agonist efficacy at targeted receptor subtypes, paving the way for developing new therapeutic agents against neurological disorders .

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